4-Morpholin-4-ylsulfonylbenzamide
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Overview
Description
4-Morpholin-4-ylsulfonylbenzamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound consists of a benzamide core with a morpholine ring and a sulfonyl group attached, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholin-4-ylsulfonylbenzamide typically involves the reaction of benzoyl chloride with morpholine in the presence of a base, followed by the introduction of a sulfonyl group. The reaction conditions often include the use of solvents like dichloromethane or toluene and bases such as triethylamine or pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Morpholin-4-ylsulfonylbenzamide undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzamide core can be reduced to form amine derivatives.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4-Morpholin-4-ylsulfonylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Morpholin-4-ylsulfonylbenzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The morpholine ring provides additional binding interactions, enhancing the compound’s potency. The benzamide core can interact with various receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-4-morpholin-4-ylsulfonylbenzamide
- N-(4-chlorophenyl)-4-morpholin-4-ylsulfonylbenzamide
- 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines
Uniqueness
4-Morpholin-4-ylsulfonylbenzamide stands out due to its unique combination of a benzamide core, morpholine ring, and sulfonyl group. This combination provides a versatile platform for various chemical modifications and applications, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S/c12-11(14)9-1-3-10(4-2-9)18(15,16)13-5-7-17-8-6-13/h1-4H,5-8H2,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRRZQWODVNJBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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